molecular formula C13H24O B12665387 alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde CAS No. 94201-30-6

alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde

Cat. No.: B12665387
CAS No.: 94201-30-6
M. Wt: 196.33 g/mol
InChI Key: GUYGVAVSYCHUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde: is an organic compound with the molecular formula C13H24O It is a derivative of cyclopentane, characterized by the presence of multiple methyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde typically involves the following steps:

    Cyclopentane Derivative Formation: The initial step involves the formation of a cyclopentane derivative with the desired methyl substitutions. This can be achieved through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride.

    Aldehyde Introduction: The introduction of the aldehyde group can be accomplished through the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative. Common reagents for these transformations include pyridinium chlorochromate (PCC) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes, such as those using palladium or nickel catalysts, can facilitate the formation of the cyclopentane ring and the introduction of the aldehyde group in a single step. Continuous flow reactors and other advanced technologies may also be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups on the cyclopentane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine, chlorine), electrophiles

Major Products

    Oxidation: Alpha,2,2,3-Tetramethylcyclopentanebutanoic acid

    Reduction: Alpha,2,2,3-Tetramethylcyclopentanebutyl alcohol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It may also serve as a model compound for studying the metabolism of similar aldehydes in biological systems.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing. Its structural features may make it a candidate for drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials. It may be used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity underlies its potential as an enzyme inhibitor, where it can modify the active site of enzymes and disrupt their function. The compound’s methyl groups may also influence its binding affinity and specificity for different molecular targets.

Comparison with Similar Compounds

Alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde can be compared with other similar compounds, such as:

    Alpha,2,2,3-Tetramethylcyclopentanecarboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group. It is less reactive but more stable and can be used in different applications.

    Alpha,2,2,3-Tetramethylcyclopentanebutyl alcohol: This compound has a primary alcohol group instead of an aldehyde group. It is less reactive and can be used as a precursor for further chemical transformations.

    Alpha,2,2,3-Tetramethylcyclopentanone: This compound has a ketone group instead of an aldehyde group. It is more stable and can be used in different synthetic applications.

Properties

CAS No.

94201-30-6

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

2-methyl-4-(2,2,3-trimethylcyclopentyl)butanal

InChI

InChI=1S/C13H24O/c1-10(9-14)5-7-12-8-6-11(2)13(12,3)4/h9-12H,5-8H2,1-4H3

InChI Key

GUYGVAVSYCHUCB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1(C)C)CCC(C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.